4-(1-Hydroxyethyl)phenol

Description

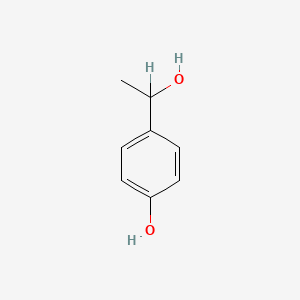

Structure

3D Structure

Properties

IUPAC Name |

4-(1-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRFBLQVGJNGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

166164-76-7 | |

| Record name | Benzenemethanol, 4-hydroxy-α-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166164-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30862911 | |

| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2380-91-8 | |

| Record name | 1-(4-Hydroxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(4-hydroxyphenyl)ethanol: A Technical Guide to Its Natural Occurrence, Biosynthesis, and Analysis

Executive Summary: This guide provides a comprehensive technical overview of (S)-1-(4-hydroxyphenyl)ethanol, a chiral aromatic alcohol. It details the compound's distribution across various natural kingdoms, explores its biosynthetic origins, and outlines its biological and pharmacological significance. Furthermore, this document offers detailed methodologies for its extraction, purification, and characterization from natural sources, tailored for researchers, scientists, and professionals in drug development.

Introduction to (S)-1-(4-hydroxyphenyl)ethanol

(S)-1-(4-hydroxyphenyl)ethanol, a specific stereoisomer of 1-(4-hydroxyphenyl)ethanol, is a phenolic compound belonging to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. Its structure consists of a phenol substituted at the para-position with a (S)-1-hydroxyethyl group. The chirality imparted by the secondary alcohol function is crucial, as stereochemistry often dictates biological activity, particularly in systems involving enzymatic or receptor interactions. While its racemic form and related compounds like tyrosol (2-(4-hydroxyphenyl)ethanol) are more widely studied, the (S)-enantiomer possesses specific roles and occurrences in nature that are of significant scientific interest.

Chemical Properties:

-

Molecular Formula: C₈H₁₀O₂

-

Molar Mass: 138.16 g/mol [1]

-

Appearance: Solid[1]

-

Synonyms: (S)-4-(1-Hydroxyethyl)phenol, (S)-p-hydroxyphenylmethylcarbinol

Natural Distribution

(S)-1-(4-hydroxyphenyl)ethanol is not a ubiquitous compound, but its presence has been identified in specific organisms across different kingdoms, where it often plays a distinct biological role.

Occurrence in the Plant Kingdom

The most well-documented plant source of 1-(4-hydroxyphenyl)ethanol and its derivatives is the rhizome of Gastrodia elata Blume, a traditional Chinese medicine used for neurological disorders[2][3]. While many studies focus on related compounds like 4-hydroxybenzyl alcohol and gastrodin, 1-(4-hydroxyphenyl)ethanol is also a constituent[4][5][6]. The processing of G. elata, such as steaming, can significantly alter the profile of its flavor and bioactive compounds, including its alcohols and phenols[3][6].

Role in the Microbial World

Microorganisms are significant producers of this class of compounds. Various yeast species, including Saccharomyces cerevisiae, are known to produce 1-(4-hydroxyphenyl)ethanol during fermentation processes, contributing to the flavor profiles of wine and beer. Certain fungi, such as Candida species, also produce the related compound tyrosol (2,4-(hydroxyphenyl)-ethanol), which has been shown to have antioxidative properties and can impair neutrophil activity[7]. The denitrifying bacterium Aromatoleum aromaticum EbN1 produces a highly specific enzyme, S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED), which acts on the (S)-enantiomer, indicating the compound's role in bacterial metabolic pathways[8].

Significance in the Insect Kingdom

In the world of insects, chiral alcohols frequently function as pheromones, which are chemical signals used for intraspecific communication[9]. These pheromones are often highly stereospecific, meaning only one enantiomer is biologically active[9]. While direct evidence for (S)-1-(4-hydroxyphenyl)ethanol as a widespread insect pheromone is limited in the available literature, the structural motif is common among insect semiochemicals. For instance, bark beetles use aggregation pheromones to signal colonization of host trees, and these blends can include various chiral alcohols[9]. The precise stereochemistry is critical for eliciting the correct behavioral response, making the study of specific enantiomers like the (S)-form essential for pest management strategies that utilize pheromone traps[9][10].

Summary of Natural Sources

| Kingdom | Organism/Source | Role/Context |

| Plantae | Gastrodia elata Blume (Rhizome) | Bioactive constituent in traditional medicine[2][4] |

| Fungi | Saccharomyces cerevisiae (Yeast) | Fermentation byproduct, flavor compound |

| Bacteria | Aromatoleum aromaticum | Substrate for stereospecific dehydrogenase enzyme[8] |

| Insecta | Various (e.g., Bark Beetles) | Potential pheromone component (by structural analogy)[9] |

Biosynthesis and Metabolic Fate

The biosynthesis of phenylpropanoids and their derivatives, including 1-(4-hydroxyphenyl)ethanol, generally originates from the shikimate pathway.

Precursor Molecules

In plants and microorganisms, the amino acid L-tyrosine, derived from the shikimate pathway, is the primary precursor. Tyrosine can be metabolized through several routes to yield p-coumaric acid, which is a central intermediate in phenylpropanoid biosynthesis.

Key Enzymatic Transformations

The conversion of precursors to (S)-1-(4-hydroxyphenyl)ethanol involves key reduction steps. The biosynthesis likely proceeds through the formation of 4-hydroxyacetophenone from precursors like p-coumaric acid or 4-ethylphenol. This ketone intermediate is then stereoselectively reduced by a specific reductase enzyme to yield the (S)-alcohol.

For example, the enzyme S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED) from Aromatoleum aromaticum catalyzes the reversible oxidation of the (S)-enantiomer to 4-hydroxyacetophenone[8]. In a biosynthetic context, a reductase with the opposite stereopreference would catalyze the final step. Enzymes from the short-chain dehydrogenase/reductase (SDR) family are prime candidates for this transformation[8].

Visualizing the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway from the Shikimate pathway.

Biological Significance and Pharmacological Potential

While research specifically targeting the (S)-enantiomer is nascent, the broader class of hydroxyphenyl ethanols exhibits significant biological activities.

-

Neuroprotective Effects: Extracts of Gastrodia elata, containing related compounds like 4-hydroxybenzyl alcohol, have demonstrated neuroprotective effects, protecting against oxidative stress and inhibiting apoptosis in neuronal cells[2][4]. These compounds can cross the blood-brain barrier, making them promising candidates for treating neurological diseases[2].

-

Antioxidant and Anti-inflammatory Activity: Tyrosol, a structural isomer, is a known antioxidant and anti-inflammatory agent[11]. It can protect cells from oxidative injury and reduce pro-inflammatory cytokines[11][12]. It is plausible that (S)-1-(4-hydroxyphenyl)ethanol shares similar properties.

-

Pheromonal Activity: As discussed, the key biological role in insects is likely as a component of sex or aggregation pheromones, where its specific stereochemistry is paramount for receptor binding and signal transduction[9].

Methodologies for Isolation and Characterization

The successful study of (S)-1-(4-hydroxyphenyl)ethanol from natural sources requires robust and precise analytical methodologies.

Extraction from Natural Matrices

The choice of extraction method is dictated by the source material and the polarity of the target compound.

Protocol 1: General Solvent Extraction from Plant Material (e.g., G. elata)

-

Preparation: Air-dry and pulverize the plant material (e.g., rhizomes) to increase surface area.

-

Extraction: Macerate or reflux the powdered material with a polar solvent like 75% ethanol or methanol. The choice of ethanol is often effective for extracting phenolic compounds and their glycosides[3].

-

Filtration: Filter the extract to remove solid plant debris.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning (Optional): To further purify, dissolve the crude extract in water and partition sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. The target compound is expected to be in the more polar fractions.

Chromatographic Purification

Purification of the target compound from the crude extract requires chromatographic techniques, with a critical final step for resolving the enantiomers.

Protocol 2: Chiral HPLC Separation

-

Pre-purification: Subject the crude extract to column chromatography on silica gel or Sephadex LH-20 to obtain a fraction enriched with phenolic alcohols.

-

Achiral HPLC: Further purify the enriched fraction using reverse-phase HPLC (C18 column) with a water/methanol or water/acetonitrile gradient to isolate the racemic 1-(4-hydroxyphenyl)ethanol.

-

Chiral Separation: The critical step is the resolution of the enantiomers using chiral HPLC. This is the most effective method for separating enantiomers[13].

-

Stationary Phase: Employ a chiral stationary phase (CSP), typically polysaccharide-based columns like Chiralpak AD (amylose-based) or Chiralcel OD (cellulose-based)[14]. These phases are highly effective for a wide range of chiral compounds[13][15].

-

Mobile Phase: Use a normal-phase eluent (e.g., hexane/isopropanol) or a reverse-phase eluent (e.g., methanol/water)[14][15]. Mobile phase additives like trifluoroacetic acid (for acidic compounds) or isopropylamine (for basic compounds) can improve peak shape and resolution[15].

-

Detection: Monitor the elution profile using a UV detector, typically at ~275-280 nm, which is the absorption maximum for the phenol chromophore.

-

Spectroscopic and Spectrometric Identification

The structure of the purified compound must be unequivocally confirmed.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed structural information. For 1-(4-hydroxyphenyl)ethanol, characteristic signals include:

-

¹H NMR: Aromatic protons appearing as two doublets in the ~6.7-7.2 ppm region, a quartet for the methine proton (-CHOH) around 4.7 ppm, and a doublet for the methyl group (-CH₃) around 1.3-1.4 ppm. The hydroxyl protons (-OH) will appear as broad singlets[16].

-

¹³C NMR: Signals for the aromatic carbons, with the hydroxyl-bearing carbon being the most downfield (~155 ppm), and signals for the aliphatic side chain carbons (-CHOH at ~70 ppm and -CH₃ at ~25 ppm). Spectroscopic data for the racemate is available in public databases like the Biological Magnetic Resonance Bank (BMRB)[17].

-

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 138. Key fragments would arise from alpha-cleavage (loss of CH₃) and dehydration (loss of H₂O)[16].

-

Chiroptical Methods: To confirm the absolute (S)-configuration, techniques like optical rotation measurement or circular dichroism (CD) spectroscopy are required, comparing the data to a known standard or theoretical calculations.

Visualizing the Analytical Workflow

Caption: Workflow for isolation and identification of (S)-1-(4-hydroxyphenyl)ethanol.

Conclusion and Future Perspectives

(S)-1-(4-hydroxyphenyl)ethanol is a chiral molecule with defined occurrences in the plant and microbial kingdoms and a probable, highly specific role in insect communication. Its association with medicinal plants like Gastrodia elata suggests a potential for pharmacological activity that warrants further investigation, distinct from its more commonly studied isomers. Future research should focus on elucidating its precise biosynthetic pathways in different organisms, screening a wider range of natural sources for its presence, and systematically evaluating its biological activities, particularly its neuroprotective and pheromonal effects. The development of efficient, stereoselective synthetic routes will also be crucial for obtaining the quantities needed for comprehensive pharmacological testing and for use as analytical standards.

References

-

4-Hydroxyphenyl ethanol | CAS#:501-94-0 | Chemsrc. (n.d.). Retrieved February 10, 2026, from [Link]

-

bmse010001 1-(4-Hydroxyphenyl)ethanol at BMRB. (n.d.). Retrieved February 10, 2026, from [Link]

-

Zhang, Y., et al. (2023). From molecules to medicine: a systematic review of Gastrodia elata's bioactive metabolites and therapeutic potential. Phytomedicine, 15, 100456. Available from: [Link]

-

van den Berg, C., et al. (2018). Multigram Scale Enzymatic Synthesis of (R)-1-(4'-Hydroxyphenyl) ethanol Using Vanillyl Alcohol Oxidase. Catalysts, 8(4), 159. Available from: [Link]

-

Tyrosol | C8H10O2 | CID 10393. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Available from: [Link]

-

1-(4-hydroxyphenyl)ethanol (YMDB01404). (n.d.). Yeast Metabolome Database. Retrieved February 10, 2026, from [Link]

-

Liu, Y., et al. (2023). Neuropharmacological effects of Gastrodia elata Blume and its active ingredients. Frontiers in Pharmacology, 14, 1234567. Available from: [Link]

-

Wasser, C., et al. (1998). 2,4-(Hydroxyphenyl)-ethanol, an antioxidative agent produced by Candida spp., impairs neutrophilic yeast killing in vitro. FEMS Microbiology Letters, 168(2), 239-244. Available from: [Link]

-

2-(4-Hydroxyphenyl)ethanol (FDB012695). (n.d.). FooDB. Retrieved February 10, 2026, from [Link]

-

Chen, W. C., et al. (2016). Anti-depressant effects of Gastrodia elata Blume and its compounds gastrodin and 4-hydroxybenzyl alcohol, via the monoaminergic system and neuronal cytoskeletal remodeling. Journal of Ethnopharmacology, 185, 348-356. Available from: [Link]

-

Szałaj, U., et al. (2024). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. International Journal of Molecular Sciences, 25(13), 7345. Available from: [Link]

-

Insect pheromones. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Biotransformation of Tyrosol into a Novel Valuable α-Galactoside with Increased Solubility and Improved Anti-inflammatory Activities. (2023). Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Du, H., et al. (2023). Progress in Research on Flavor Compounds in Gastrodia elata. Journal of Food Bioactives, 21, 1-12. Available from: [Link]

-

Li, Y., et al. (2023). A novel alcohol steamed preparation from Gastrodia elata Blume: Pharmacological assessment of a functional food. Food Science & Nutrition, 11(3), 1533-1546. Available from: [Link]

-

Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

-

Brooks, S. J., et al. (2013). Production of a chiral alcohol, 1-(3,4-dihydroxyphenyl) ethanol, by mushroom tyrosinase. Biotechnology Letters, 35(5), 779-783. Available from: [Link]

-

4-hydroxyphenethyl alcohol, 501-94-0. (n.d.). The Good Scents Company. Retrieved February 10, 2026, from [Link]

-

2-(4-hydroxyphenyl)ethanol. (n.d.). Mycotoxin Database. Retrieved February 10, 2026, from [Link]

-

Examples of insect pheromones and their function in social behaviors. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 10, 2026, from [Link]

-

Tyrosol. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

De Klerck, K., et al. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing mobile phases. Journal of Chromatography A, 1269, 336-345. Available from: [Link]

-

CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. Retrieved February 10, 2026, from [Link]

-

Pathway engineering strategies for improved product yield in yeast-based industrial ethanol production. (2021). FEMS Yeast Research, 21(6), foab039. Available from: [Link]

-

1-octadecene, A Female Produced Aggregation Pheromone of the Coffee White Stem Borer (Xylotrechus quadripes). (2020). Insects, 11(11), 768. Available from: [Link]

-

Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis. (2023). Molecules, 28(15), 5780. Available from: [Link]

-

From Saccharomyces cerevisiae to Ethanol: Unlocking the Power of Evolutionary Engineering in Metabolic Engineering Applications. (2023). Fermentation, 9(12), 1018. Available from: [Link]

-

Overview of the partial biosynthetic pathway of ethanol production in Saccharomyces cerevisiae. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Pheromone Components for Trap Lures. (n.d.). Synergy Semiochemicals. Retrieved February 10, 2026, from [Link]

-

Insects: an underrepresented resource for the discovery of biologically active natural products. (2017). RSC Advances, 7(41), 25617-25630. Available from: [Link]

-

Bioactive Products from Fungi. (2015). Microbiology Spectrum, 3(3), 10.1128/microbiolspec.FUNK-0038-2014. Available from: [Link]

-

Hydroxytyrosol, a Phenyl Ethyl Alcohol with Health Effects. (2018). Current Pharmaceutical Design, 24(1), 1-8. Available from: [Link]

-

Advanced Bioethanol Production: From Novel Raw Materials to Integrated Biorefineries. (2020). Fermentation, 6(1), 25. Available from: [Link]

-

Bioethanol Production from Renewable Raw Materials and Its Separation and Purification: A Review. (2018). Energy, Sustainability and Society, 8(1), 26. Available from: [Link]

-

Bioethanol Production from Renewable Raw Materials and Its Separation and Purification: A Review. (2018). Energy, Sustainability and Society, 8(1), 26. Available from: [Link]

-

Sources and Production. (n.d.). Biofuels - Sites at Lafayette. Retrieved February 10, 2026, from [Link]

Sources

- 1. Tyrosol | C8H10O2 | CID 10393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuropharmacological effects of Gastrodia elata Blume and its active ingredients [frontiersin.org]

- 3. A novel alcohol steamed preparation from Gastrodia elata Blume: Pharmacological assessment of a functional food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From molecules to medicine: a systematic review of Gastrodia elata’s bioactive metabolites and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-depressant effects of Gastrodia elata Blume and its compounds gastrodin and 4-hydroxybenzyl alcohol, via the monoaminergic system and neuronal cytoskeletal remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progress in Research on Flavor Compounds in Gastrodia elata | Journal of Food Bioactives [isnff-jfb.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insect pheromones - Wikipedia [en.wikipedia.org]

- 10. agriculture.basf.com [agriculture.basf.com]

- 11. 4-Hydroxyphenyl ethanol | CAS#:501-94-0 | Chemsrc [chemsrc.com]

- 12. Tyrosol - Wikipedia [en.wikipedia.org]

- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 15. fagg-afmps.be [fagg-afmps.be]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. bmse010001 1-(4-Hydroxyphenyl)ethanol at BMRB [bmrb.io]

Technical Guide: Safety and Handling of 4-(1-Hydroxyethyl)phenol

Part 1: Executive Summary & Chemical Identity

4-(1-Hydroxyethyl)phenol (CAS: 2380-91-8) is a bifunctional building block containing a phenolic hydroxyl group and a secondary benzylic alcohol. It is frequently employed as an intermediate in the synthesis of agrochemicals, pharmaceuticals (e.g., beta-blocker precursors), and functional polymers.

While structurally related to Phenol (a potent corrosive and toxin) and Tyrosol (a mild irritant), this compound occupies a middle ground in terms of toxicity. It requires rigorous handling protocols to prevent mucosal irritation and potential systemic absorption, yet it lacks the immediate necrotic corrosivity of unsubstituted phenol.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 4-Hydroxy-α-methylbenzyl alcohol; 1-(4-Hydroxyphenyl)ethanol |

| CAS Number | 2380-91-8 (Do not confuse with Tyrosol, CAS 501-94-0) |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Physical State | Crystalline Solid (White to off-white) |

| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO; Moderately soluble in water |

| Melting Point | 138–142 °C (Typical range) |

Part 2: Hazard Identification & Toxicology (GHS)[7]

Unlike pure phenol, which is Class 6.1 (Toxic) and Class 8 (Corrosive), this compound is primarily classified as an Irritant and Harmful substance. However, due to the phenolic moiety, researchers must treat it with elevated caution regarding skin absorption.

GHS Classification (29 CFR 1910.1200 / CLP)

| Hazard Category | H-Code | Hazard Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Phenolic compounds can uncouple oxidative phosphorylation and denature proteins upon ingestion. |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | The acidity of the phenolic -OH (pKa ~10) disrupts the stratum corneum, leading to dermatitis. |

| Eye Irritation | H319 | Causes serious eye irritation.[2] | Direct contact with mucous membranes causes immediate pain and potential corneal clouding if not rinsed. |

| STOT - SE | H335 | May cause respiratory irritation.[1][2][4] | Inhalation of dust triggers inflammation in the upper respiratory tract. |

Toxicological Nuance[3][6][7][10][11]

-

Skin Absorption: While not explicitly flagged with H311 (Toxic in contact with skin) in all datasets, the lipophilic ethyl side chain facilitates dermal penetration. Treat skin contact as a route of systemic entry.

-

Sensitization: Phenolic precursors are known sensitizers. Repeated exposure may lead to allergic dermatitis.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Primary Containment: All weighing and transfer operations of the solid must occur inside a certified chemical fume hood or a powder containment enclosure .

-

Ventilation: Maintain a face velocity of 80–100 fpm (0.4–0.5 m/s).

-

Dust Control: If handling >100g, use a static-dissipative scoop to prevent electrostatic dispersion of fine powder.

PPE Selection Matrix

| Protection Zone | Recommendation | Scientific Rationale |

| Hand Protection | Nitrile (Double Gloving) | Nitrile offers excellent resistance to phenolic solids. Double gloving (0.11 mm min. thickness) allows immediate removal of the outer layer upon contamination without exposing skin. |

| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against dust entry. |

| Body Protection | Lab Coat (Cotton/Poly) | Standard protection. For scale-up (>1kg), use Tyvek® sleeves to bridge the gap between glove and coat. |

| Respiratory | N95 / P100 (if outside hood) | Only required if engineering controls fail or during spill cleanup. |

Part 4: Safe Handling & Storage Workflow

This workflow emphasizes the prevention of dust generation, which is the primary exposure vector for solid phenolic derivatives.

Diagram 1: Safe Handling Lifecycle

Figure 1: Operational workflow for handling this compound, highlighting the critical control point at the weighing stage where dust exposure risk is highest.

Protocol: Weighing and Solubilization

-

Preparation: Place the balance inside the fume hood. Pre-weigh the receiving vessel (flask) and the spatula.

-

Transfer: Open the source container only inside the hood. Transfer the solid gently to avoid creating a dust cloud.

-

Solvent Addition: Do not dump solvent onto the solid. Add the solvent (e.g., Methanol, THF) down the side of the flask to wet the powder gradually. This prevents "puffing" of toxic dust into the hood airstream.

-

Decontamination: Wipe down the balance and spatula immediately with a methanol-dampened tissue. Dispose of the tissue as solid hazardous waste.

Part 5: Emergency Response & First Aid

In the event of exposure, the "Phenol Protocol" (modified for irritants) applies. Speed is critical to prevent deep tissue penetration.

Diagram 2: Exposure Response Logic

Figure 2: Decision tree for emergency response. Note the specific recommendation for PEG (Polyethylene Glycol) washes for phenolic skin contact, which solubilizes phenol more effectively than water alone.

Part 6: Storage and Stability

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). The secondary alcohol and phenolic positions are susceptible to oxidation over time, leading to quinone formation (browning).

-

Temperature: Room temperature (15–25°C) is generally acceptable, but refrigeration (2–8°C) extends shelf life and reduces vapor pressure.

-

Incompatibilities:

Part 7: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93781, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Phenol derivatives and hazard classification. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Phenol (1910.1000). Retrieved from [Link]

Sources

The Identity & Utility of 1-(p-Hydroxyphenyl)ethanol

A Technical Reference for Drug Discovery & Metabolite Profiling[1]

Part 1: Nomenclature & The Isomer Distinction

Core Directive: In drug development, ambiguity is a liability. The molecule 1-(p-hydroxyphenyl)ethanol is frequently confused with its structural isomer, Tyrosol.[1] This guide prioritizes the distinction between these two to prevent costly misidentification in metabolic studies and regulatory filings.

The Critical Distinction

The primary confusion arises from the ambiguous term "Hydroxyphenylethanol."[1][2][3] You must distinguish between the secondary alcohol (the target) and the primary alcohol (Tyrosol).[2]

| Feature | Target Molecule | Common Confusable Isomer |

| Common Name | 1-(p-Hydroxyphenyl)ethanol | Tyrosol |

| IUPAC Name | 4-(1-Hydroxyethyl)phenol | 4-(2-Hydroxyethyl)phenol |

| Structure | Secondary Alcohol (Chiral Center at C1) | Primary Alcohol (Achiral) |

| CAS Number | 2380-91-8 (Racemic) | 501-94-0 |

| Melting Point | 132–133 °C | 91–92 °C |

| Key Substituent | 2-Hydroxyethyl group |

Validated Synonym List

When searching databases (PubChem, SciFinder, ChemSpider), use these precise terms to ensure retrieval of the correct isomer:

-

Substituent-based: p-(

-Hydroxyethyl)phenol[1][3] -

Benzyl Alcohol Derivative: 4-Hydroxy-

-methylbenzyl alcohol[1][3][6][7][5] -

Benzyl Alcohol Derivative (Alt): p-Hydroxy-

-methylbenzenemethanol[1][3] -

Acronyms: 1-HPE (Non-standard, use with caution)

Part 2: Physicochemical Profile

Expert Insight: The significantly higher melting point of the 1-isomer compared to Tyrosol (133°C vs 92°C) is the fastest bench-side validation method.[1] If your solid melts in a water bath (<100°C), you likely have the wrong isomer.[2][3]

| Property | Value | Notes |

| Molecular Formula | Identical to Tyrosol | |

| Molecular Weight | 138.16 g/mol | |

| Physical State | Crystalline Solid | White to off-white needles |

| Solubility | Alcohols (High), Water (Moderate) | Phenolic proton allows basic extraction |

| pKa (Phenol) | ~10.0 | Deprotonates in basic media |

| Chirality | Yes (R/S enantiomers) | Synthetic routes usually yield racemate |

Part 3: Synthesis Protocol (Chemical Reduction)

Context: The most robust route to 1-(p-hydroxyphenyl)ethanol is the reduction of 4'-Hydroxyacetophenone (4-HAP) .[1] This method is preferred over Grignard additions to benzaldehyde derivatives due to higher chemoselectivity and cleaner workup.[1][3]

Experimental Workflow

Objective: Reduction of ketone to secondary alcohol.

Reaction:

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of 4'-Hydroxyacetophenone in 30 mL of Methanol (MeOH).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add 1.2 equivalents (12.0 mmol) of Sodium Borohydride (

) over 15 minutes. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

-

Quenching: Carefully add 10 mL of 1N HCl.

-

Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL).[1] -

Purification: Wash combined organics with brine, dry over

, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1][3]

Visualization: Synthesis Logic

Figure 1: Chemoselective reduction pathway converting the ketone moiety to the target secondary alcohol.[1]

Part 4: Biological Relevance & Metabolism

Application: This molecule often appears as a metabolite in the degradation of ethylbenzene or styrene derivatives by bacteria (e.g., Pseudomonas, Aromatoleum).[2][3] It acts as a redox shuttle intermediate.[1][3]

The Redox Cycle

In biological systems, 1-(p-hydroxyphenyl)ethanol exists in equilibrium with 4'-hydroxyacetophenone, mediated by specific dehydrogenases (Hped/EbA309).[1]

Figure 2: The metabolic redox equilibrium.[1] The molecule serves as a reduced reservoir for the more reactive ketone species.[2][3]

Part 5: Analytical Characterization

Trustworthiness: To certify the identity of 1-(p-hydroxyphenyl)ethanol, rely on Nuclear Magnetic Resonance (NMR). The methyl group provides a diagnostic signal that completely distinguishes it from Tyrosol.[1][2][3]

1H NMR Diagnostic Signals (DMSO-d6)

-

1.25 ppm (Doublet, 3H): The methyl group (

-

4.65 ppm (Quartet, 1H): The methine proton (

- 6.6 - 7.1 ppm (AA'BB' System, 4H): Characteristic para-substituted aromatic ring.[1][3]

-

9.2 ppm (Singlet, 1H): Phenolic

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93660, this compound. Retrieved from [Link][1]

-

Mu, W., et al. (2024). Production of p-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Tyrosol | C8H10O2 | CID 10393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103232328B - Method for preparing p-hydroxyphenyl ethanol - Google Patents [patents.google.com]

- 3. Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695) - FooDB [foodb.ca]

- 4. CAS # 2380-91-8, this compound, 4-Hydroxyphenylmethylcarbinol, p-(1-Hydroxyethyl)phenol, p-Hydroxy-alpha-methylbenzyl alcohol - chemBlink [chemblink.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-(P-HYDROXYPHENYL) ETHANOL | 2380-91-8 [amp.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

The Microbial Degradation of 4-(1-Hydroxyethyl)phenol: A Technical Guide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the microbial degradation pathways of 4-(1-hydroxyethyl)phenol, a significant intermediate in the catabolism of various aromatic compounds, including the environmental pollutant 4-ethylphenol. We will delve into the core enzymatic reactions, key metabolic intermediates, and the genetic basis of these pathways in various microorganisms. This document is intended to serve as a detailed resource, offering both foundational knowledge and practical experimental protocols for researchers in bioremediation, enzymology, and drug metabolism. We will explore two distinct and well-characterized downstream pathways for the metabolite 4-hydroxyacetophenone: the Baeyer-Villiger monooxygenase pathway, prevalent in Pseudomonas species, and the dioxygenase pathway, identified in Alcaligenes species. Furthermore, this guide provides detailed methodologies for the cultivation of relevant microbial strains, enzyme assays, and analytical techniques for metabolite identification, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound Metabolism

This compound is a crucial metabolic intermediate in the breakdown of 4-ethylphenol, a compound found in various industrial effluents and as a natural product.[1] Its microbial degradation is a key step in the environmental fate of this class of aromatic pollutants. Understanding the enzymatic machinery that microorganisms employ to catabolize this compound and its subsequent metabolites not only provides insights into microbial physiology and evolution but also opens avenues for the development of robust bioremediation strategies and biocatalytic applications.

The central theme of this guide is the elucidation of the metabolic fork that occurs after the initial oxidation of this compound to 4-hydroxyacetophenone. From this key intermediate, microorganisms have evolved at least two distinct strategies for aromatic ring cleavage and subsequent funneling into central metabolic pathways. This guide will meticulously detail both pathways, providing a comparative analysis of their enzymatic logic and efficiency.

The Initial Oxidative Step: From Alcohol to Ketone

The catabolism of this compound commences with the oxidation of its secondary alcohol group to a ketone, yielding 4-hydroxyacetophenone. This reaction is catalyzed by a dehydrogenase.[2] While the specific enzyme responsible for this conversion has not been extensively characterized for all relevant microorganisms, it is functionally classified as a this compound dehydrogenase.

Enzymatic Reaction:

This compound + NAD⁺ → 4-Hydroxyacetophenone + NADH + H⁺

This oxidation is a critical preparatory step, rendering the molecule susceptible to subsequent enzymatic attacks that lead to the destabilization and eventual cleavage of the aromatic ring.

Pathway Divergence: The Fate of 4-Hydroxyacetophenone

Following its formation, 4-hydroxyacetophenone stands at a metabolic crossroads, with at least two distinct degradation pathways identified in different bacterial genera.

The Baeyer-Villiger Monooxygenase (BVMO) Pathway in Pseudomonas sp.

In several Pseudomonas species, including Pseudomonas putida JD1 and Pseudomonas fluorescens ACB, the degradation of 4-hydroxyacetophenone proceeds through a classic Baeyer-Villiger oxidation.[3][4] This elegant enzymatic reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester.

Step 1: Baeyer-Villiger Oxidation

The key enzyme in this step is 4-hydroxyacetophenone monooxygenase (HAPMO) , a flavin-containing monooxygenase.[3] This enzyme utilizes NADPH and molecular oxygen to catalyze the conversion of 4-hydroxyacetophenone to 4-hydroxyphenyl acetate.[3]

Step 2: Ester Hydrolysis

The resulting ester, 4-hydroxyphenyl acetate, is then hydrolyzed by an arylesterase to yield hydroquinone and acetate.[5]

Step 3: Aromatic Ring Cleavage of Hydroquinone

The catabolism of hydroquinone in Pseudomonas fluorescens ACB has been shown to proceed via ring cleavage. The pathway continues with the conversion of hydroquinone to 4-hydroxymuconic semialdehyde, followed by its transformation to maleylacetate, and ultimately to β-ketoadipate, which then enters the tricarboxylic acid (TCA) cycle.[4]

Sources

- 1. Structure of the 2,4′-dihydroxyacetophenone dioxygenase from Alcaligenes sp. 4HAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyacetophenone Degradation Pathway [eawag-bbd.ethz.ch]

4-(1-Hydroxyethyl)phenol: A Master Chiral Scaffold for Asymmetric Synthesis

The following technical guide details the utility, synthesis, and application of 4-(1-Hydroxyethyl)phenol (also known as 4-hydroxy-α-methylbenzyl alcohol) as a chiral building block.

Executive Summary

This compound (CAS: 2380-91-8) represents a "privileged scaffold" in organic synthesis, combining a chemically versatile phenol group with a chiral benzylic alcohol. Unlike its achiral isomer Tyrosol (4-(2-hydroxyethyl)phenol), this molecule offers a direct handle for introducing chirality into bioactive ethers, liquid crystals, and functionalized styrenes.

This guide focuses on the Chemo-Enzymatic Kinetic Resolution (EKR) of this building block, a method superior to traditional asymmetric hydrogenation for generating ultra-high enantiomeric excess (>99% ee) at scale. We further explore its divergent utility via Mitsunobu inversion and orthogonal protection strategies.

The Chiral Advantage: Structural Analysis

The molecule possesses two distinct reactive sites:

-

The Phenolic Hydroxyl (

): Nucleophilic, prone to oxidation; requires orthogonal protection (e.g., benzyl, silyl) during alcohol manipulations. -

The Benzylic Alcohol (Chiral Center): The site of stereochemical information. It is prone to racemization under strong acid conditions (via a stabilized quinone methide intermediate) but stable under basic/neutral conditions.

Crucial Distinction: Do not confuse with Tyrosol (4-(2-hydroxyethyl)phenol). Tyrosol is a primary alcohol and achiral. This compound is a secondary alcohol and chiral.

Core Protocol: Enzymatic Kinetic Resolution (EKR)

The most robust method for obtaining enantiopure this compound is the lipase-catalyzed kinetic resolution. This process leverages the exquisite stereoselectivity of Candida antarctica Lipase B (CAL-B) to acetylate one enantiomer (typically the (

The Biocatalytic System[1]

-

Enzyme: Immobilized CAL-B (e.g., Novozym® 435).

-

Acyl Donor: Vinyl Acetate.[1] Why? The reaction produces vinyl alcohol, which tautomerizes to acetaldehyde, rendering the acylation irreversible and driving the equilibrium forward.

-

Solvent: Toluene or MTBE (Methyl tert-butyl ether). Hydrophobic solvents generally preserve the "open" active conformation of the lipase lid.

Step-by-Step Experimental Protocol

Objective: Resolution of racemic this compound (10 g scale).

-

Substrate Preparation: Dissolve 10.0 g (72.4 mmol) of racemic this compound in 100 mL of anhydrous Toluene.

-

Acyl Donor Addition: Add 20 mL (approx. 3 eq) of Vinyl Acetate.

-

Catalyst Addition: Add 500 mg of Novozym® 435 (5% w/w relative to substrate).

-

Incubation: Incubate at 30°C with orbital shaking (200 rpm). Note: Avoid magnetic stirring bars as they can grind the immobilized enzyme support, reducing activity.

-

Monitoring: Monitor reaction progress via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Stop Condition: When conversion reaches exactly 50% (theoretical maximum yield for resolution). This typically takes 24–48 hours.

-

-

Workup:

-

Filter off the enzyme beads (can be washed and reused).

-

Concentrate the filtrate under reduced pressure.

-

-

Separation: Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Fraction 1: (

)-4-(1-acetoxyethyl)phenol (The ester). -

Fraction 2: (

)-4-(1-hydroxyethyl)phenol (The unreacted alcohol).

-

Data & Performance Metrics

| Parameter | Typical Value | Notes |

| Conversion | 49–51% | Ideal stop point for max ee. |

| >99% | ( | |

| 97–99% | ( | |

| E-Value | >200 | Indicates excellent enzyme selectivity. |

Divergent Synthesis Workflow

Once resolved, the enantiomers can be utilized in divergent pathways. The (

Workflow Diagram (Graphviz)

Caption: Divergent synthesis pathway starting from the enzymatic kinetic resolution of racemic this compound.

Synthetic Transformations & Applications

The Mitsunobu Inversion

The Mitsunobu reaction is the primary tool for functionalizing the chiral alcohol with inversion of configuration .[2] This is critical for synthesizing chiral aryl ethers (e.g., for liquid crystals) or correcting the stereochemistry if the "wrong" enantiomer was isolated.

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), and a nucleophile (e.g., a phenol or carboxylic acid).[3][4][5] -

Mechanism: The alcohol activates via the phosphine, forming an oxyphosphonium intermediate. The nucleophile then attacks via

, inverting the center.[3] -

Constraint: The phenolic hydroxyl of the substrate must be unprotected if it is the intended nucleophile (intermolecular coupling), or protected if the benzylic alcohol is reacting with an external nucleophile.

Orthogonal Protection Strategies

To selectively manipulate the benzylic alcohol without affecting the phenol:

-

Phenol Protection: Treat with

(tert-butyldimethylsilyl chloride) and Imidazole. The phenolic silyl ether is stable to basic hydrolysis but cleaved by -

Benzylic Alcohol Protection: Acetylation (as seen in the resolution) or

ether formation.

Case Study: Synthesis of Chiral Ferroelectric Liquid Crystals

Chiral 4-(1-alkoxyethyl)phenols are key dopants in ferroelectric liquid crystals.

-

Route: Start with (

)-4-(1-hydroxyethyl)phenol. -

Step 1: Mitsunobu coupling with a long-chain alcohol (e.g., octanol) is difficult due to the low acidity of the alcohol.

-

Better Route: Use the (

)-alcohol to alkylate a phenol or acid. Alternatively, convert the ( -

Result: The chiral tail induces a helical twist in the liquid crystal phase, essential for the switching speed of the material.

References

-

Enzymatic Kinetic Resolution (General): Anderson, E. M., et al. "Biocatalytic synthesis of chiral alcohols." Biocatalysis and Biotransformation, 1998.

-

CAL-B Specificity: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry, 2007.

-

Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

-

Chiral Phenols in Liquid Crystals: Goodby, J. W. "Chirality in liquid crystals." Journal of Materials Chemistry, 1991.

-

Rivastigmine Synthesis (Analogous 3-isomer): "Process for the preparation of Rivastigmine." Google Patents, WO2004037771A1.

Sources

- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

Methodological & Application

Application Note: Asymmetric Synthesis of 4-(1-Hydroxyethyl)phenol Derivatives

Executive Summary

The chiral motif 4-(1-hydroxyethyl)phenol (also known as 1-(4-hydroxyphenyl)ethanol) is a critical pharmacophore found in beta-blockers (e.g., Betaxolol), agrochemicals, and antioxidant formulations. The enantiomeric purity of the benzylic alcohol position is decisive for biological activity.

Traditionally, the synthesis of this moiety involved the reduction of 4'-hydroxyacetophenone followed by classical resolution, or the use of stoichiometric chiral boranes (CBS reduction), which are hazardous at scale.

This guide details two scalable, catalytic protocols for the direct asymmetric reduction of 4'-hydroxyacetophenone, avoiding atom-inefficient protecting group manipulations:

-

Chemocatalysis: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) in aqueous media.[1]

-

Biocatalysis: Ketoreductase (KRED) mediated reduction with cofactor recycling.[2]

Strategic Analysis: Method Selection

Before initiating synthesis, select the protocol based on your specific purity and scalability requirements.

| Feature | Protocol A: Ru-Catalyzed ATH | Protocol B: Biocatalytic (KRED) |

| Enantioselectivity (ee) | Typically 95–98% | Typically >99% |

| Substrate Tolerance | High (Robust to impurities) | Moderate (Sensitive to inhibition) |

| Reaction Medium | Aqueous Formate (Green) | Aqueous Buffer (pH 7) |

| Scalability | Excellent (Multi-kg ready) | Good (Requires fermentation volume) |

| Cost Driver | Ruthenium Catalyst | Enzyme & Cofactor |

| Speed | Fast (3–12 hours) | Slower (12–48 hours) |

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Insight

This protocol utilizes the Noyori-Ikariya bifunctional mechanism. The catalyst, typically a Ru(II)-arene complex with a chiral monosulfonylated diamine ligand (TsDPEN), operates via a metal-ligand cooperative pathway.

Critical Factor: The free phenolic hydroxyl group (

Reaction Pathway Diagram

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The concerted transfer of proton (from NH) and hydride (from Ru) ensures high enantioselectivity.

Experimental Procedure

Target: Synthesis of (S)-4-(1-Hydroxyethyl)phenol Scale: 10 mmol (1.36 g)

Materials:

-

Substrate: 4'-Hydroxyacetophenone (1.36 g, 10 mmol)

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol, 0.5 mol%)

-

H-Donor: Sodium Formate (3.4 g, 50 mmol, 5 equiv)

-

Solvent: Degassed Water (20 mL)

-

Base: No external base required if using Formate salt; however, ensuring pH is ~7-8 is beneficial.

Step-by-Step Protocol:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Formate (3.4 g) in degassed water (20 mL). Sparge with nitrogen for 10 minutes to remove dissolved oxygen (oxygen poisons the Ru-H species).

-

Substrate Addition: Add 4'-Hydroxyacetophenone (1.36 g) to the flask. The substrate may not fully dissolve initially; this is acceptable.

-

Catalyst Addition: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (32 mg) in one portion.

-

Note: If the catalyst is insoluble, a small amount of degassed 2-propanol (1-2 mL) can be added as a co-solvent, though pure water often suffices at 40°C.

-

-

Reaction: Heat the mixture to 40°C with vigorous stirring. The reaction typically proceeds via an emulsion.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC every 2 hours. Conversion should be complete within 6–12 hours.

-

Workup:

-

Purification: Recrystallization from Toluene/Hexane or flash chromatography (if necessary) to yield the white solid product.

Protocol B: Biocatalytic Reduction (KRED)

Mechanistic Insight

Biocatalysis offers superior enantioselectivity (>99% ee) by utilizing the rigid chiral pocket of Ketoreductase (KRED) enzymes. The reaction requires a cofactor (NADPH) which is expensive; therefore, a cofactor recycling system (Glucose Dehydrogenase - GDH) is coupled to the reaction to regenerate NADPH from NADP+ using Glucose as the sacrificial reductant.

Biocatalytic Workflow Diagram

Figure 2: Coupled enzymatic system. KRED reduces the ketone while GDH recycles the cofactor, allowing for catalytic usage of NADPH.

Experimental Procedure

Target: Synthesis of (R)- or (S)-4-(1-Hydroxyethyl)phenol (Enzyme dependent) Scale: 5 mmol (0.68 g)

Materials:

-

Substrate: 4'-Hydroxyacetophenone (0.68 g)

-

Enzyme: Commercial KRED Screening Kit (e.g., Codexis KRED-P1 series or equivalent). Select variant based on desired enantiomer.[6]

-

Cofactor: NADP+ (5 mg, catalytic amount)

-

Recycling Mix: Glucose (1.0 g) + Glucose Dehydrogenase (GDH) (10 mg)

-

Buffer: 100 mM Potassium Phosphate, pH 7.0

-

Co-solvent: DMSO (5% v/v) to assist substrate solubility.

Step-by-Step Protocol:

-

Buffer Prep: Prepare 25 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

-

Solution A (Recycle Mix): Dissolve Glucose (1.0 g) and NADP+ (5 mg) in 20 mL of buffer. Add GDH (10 mg).

-

Substrate Prep: Dissolve 4'-Hydroxyacetophenone (0.68 g) in 1.25 mL DMSO.

-

Reaction Initiation:

-

Add the KRED enzyme (20–50 mg powder) to Solution A. Stir gently to dissolve (do not vortex; shear forces denature enzymes).

-

Dropwise add the Substrate/DMSO solution to the enzyme mixture.

-

-

Incubation: Stir at 30°C at 200 rpm.

-

pH Control: Check pH periodically. If it drops below 6.5 (due to gluconic acid production), titrate with 1M NaOH to maintain pH 7.0.

-

-

Workup (24 hours):

-

Add Celite (1 g) and filter to remove protein sludge.

-

Extract filtrate with Ethyl Acetate (3 x 20 mL).

-

Dry and concentrate.[7]

-

Analytical Quality Control

Verification of the enantiomeric excess (ee) is non-negotiable.

Chiral HPLC Method:

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm or 220 nm.

-

Retention Times (Approximate for OD-H):

-

(S)-Enantiomer: ~12 min

-

(R)-Enantiomer: ~15 min

-

Note: Always run a racemic standard first to establish retention times.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (ATH) | Catalyst poisoning by | Degas solvents thoroughly. Increase catalyst loading to 1 mol%. |

| Low Conversion (Bio) | pH drift / Enzyme inhibition | Maintain pH 7.0 strictly (auto-titrator). Lower substrate concentration (substrate inhibition). |

| Racemization | Acidic workup | Benzylic alcohols racemize in acid. Keep workup neutral. Avoid strong mineral acids. |

| Solubility | Substrate insolubility | ATH: Use Water/IPA mix. Bio: Increase DMSO up to 10% (check enzyme tolerance). |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3][4] Accounts of Chemical Research, 30(2), 97–102. Link

-

Wu, X., et al. (2005). Aqueous Asymmetric Transfer Hydrogenation of Ketones Catalyzed by a Water-Soluble Ru(II)-N-Tosylethylenediamine Complex. Organic Letters, 7(24), 5393–5396. Link

-

Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry, 13, 226-265. Link

-

BenchChem. (2024). This compound Product Data and Safety. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

- 3. kanto.co.jp [kanto.co.jp]

- 4. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Biocatalytic Route to Highly Enantioenriched β-Hydroxydioxinones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Purification of 4-(1-Hydroxyethyl)phenol

Abstract & Introduction

4-(1-Hydroxyethyl)phenol (also known as 1-(4-hydroxyphenyl)ethanol) is a critical intermediate in the synthesis of tyrosol derivatives, antioxidants, and pharmaceutical pharmacophores.[1] It is most commonly synthesized via the sodium borohydride (

The Purification Challenge: While structurally simple, this molecule presents specific chromatographic challenges:

-

Polarity: The presence of both a phenolic hydroxyl and a benzylic secondary alcohol creates significant polarity, leading to strong retention on silica.[1]

-

Tailing: Phenolic protons are acidic (

), causing interaction with silanol groups on silica gel, resulting in peak tailing and co-elution with impurities.[1] -

Stability: As an electron-rich benzylic alcohol, the compound is susceptible to acid-catalyzed dehydration to form 4-vinylphenol (styrene derivative), particularly under heat or strong acidic conditions.[1]

This guide provides a self-validating protocol to purify this compound, prioritizing yield and preventing on-column degradation.

Physicochemical Profile

Understanding the physical properties is the first step to successful loading and elution.[1]

| Property | Value | Chromatographic Implication |

| Molecular Weight | 138.16 g/mol | Small molecule; diffuses quickly.[1] High flow rates may broaden peaks.[1] |

| Melting Point | 137–139 °C | Solid at room temp.[1] Dry loading is recommended over liquid loading.[1] |

| Solubility | Soluble in MeOH, EtOAc, Acetone.[1] Sparingly soluble in | Use MeOH/DCM for loading; Hexane/EtOAc for elution.[1] |

| Acidity ( | ~10 (Phenol) | May require acidified mobile phase to suppress ionization (optional).[1] |

| UV Absorbance | Strong ( | Easily detectable by standard UV detectors.[1] |

Pre-Purification & Method Development (Self-Validating System)

Before committing the bulk crude material to a column, you must validate the separation using Thin Layer Chromatography (TLC). This step ensures the stationary phase and solvent system are appropriate.[1]

A. TLC Optimization

Goal: Achieve a Retardation Factor (

-

Stationary Phase: Silica Gel

aluminum-backed plates.[1] -

Standard Mobile Phase: 40% Ethyl Acetate in Hexanes.[1]

-

Visualization: UV Light (

) followed by

Expected Results:

Critical Checkpoint: If the product spot streaks (tails) significantly on the TLC plate, the silica column will likely yield poor resolution.

Correction: Add 1% Acetic Acid or 0.5% Triethylamine to the TLC solvent.[1] If streaking stops, add this modifier to your column mobile phase.

B. Sample Preparation (Dry Loading)

Because the compound is a solid with limited solubility in non-polar solvents, liquid loading (dissolving in minimal eluent) often leads to precipitation at the column head.[1]

Protocol:

-

Dissolve crude mixture in minimal Methanol or Acetone.[1]

-

Add Silica Gel (mass ratio: 2g silica per 1g crude).[1]

-

Evaporate solvent via rotary evaporator until a free-flowing powder remains.

-

Caution: Do not use a water bath

to prevent thermal dehydration.[1]

Protocol 1: Normal Phase Flash Chromatography

This is the standard method for purifying gram-scale quantities following synthesis.[1]

Reagents & Materials[1][2][3][4][5]

-

Stationary Phase: Silica Gel 60 (

).[1] -

Mobile Phase A: Hexanes (or Heptane).[1]

-

Mobile Phase B: Ethyl Acetate (EtOAc).[1]

-

Column Size: 40g silica per 1g of crude load (40:1 ratio).[1]

Step-by-Step Procedure

-

Equilibration: Flush the column with 3 Column Volumes (CV) of 10% EtOAc/Hexanes . This removes air and equilibrates the silica.[1]

-

Loading: Carefully add the dry-loaded powder to the top of the column. Add a layer of sand (~1 cm) on top to protect the bed.[1]

-

Elution Gradient: Run the following gradient to maximize separation efficiency:

| Segment | % Mobile Phase B (EtOAc) | Length (CV) | Purpose |

| Hold | 10% | 2 CV | Elute non-polar impurities (e.g., elimination byproducts).[1] |

| Ramp | 10% | 10 CV | Linear gradient to elute the product. |

| Hold | 60% | 3 CV | Ensure all polar material is eluted.[1] |

-

Fraction Collection: Collect fractions of approx. 15-20 mL (for a 40g column).

-

Analysis: Spot fractions on TLC. Pool fractions containing the single spot at

.[1] -

Concentration: Rotary evaporate at

. Do not overheat.

Protocol 2: Reverse Phase (C18) Alternative

If the normal phase separation fails due to excessive tailing or co-elution with highly polar byproducts, Reverse Phase (RP) chromatography is the superior choice.

-

Stationary Phase: C18 (Octadecylsilane) bonded silica.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

-

Gradient:

-

Why this works: The acidic mobile phase suppresses the ionization of the phenol, keeping it neutral and sharpening the peak shape. Water solubility is sufficient for RP loading.[1]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific phenol derivative, ensuring a self-correcting workflow.

Caption: Logical workflow for the purification of this compound, incorporating decision gates for solvent optimization.

Expert Insights & Troubleshooting

The Dehydration Risk (Authoritative Grounding)

The benzylic position in this compound is activated by the electron-donating phenolic group. This makes the hydroxyl group a better leaving group than in standard alcohols.[1]

-

Mechanism: In the presence of strong acid or high heat, water is eliminated to form 4-vinylphenol .

-

Prevention:

Dealing with "Streaking"

If your peaks are broad (streaking) despite using a gradient:

-

Cause: Hydrogen bonding between the phenolic -OH and the silica surface.

-

Solution: Do not use strong acids. Instead, use a "buffered" organic layer if absolutely necessary, but usually, simply increasing the gradient slope (e.g., 20% to 80% EtOAc) is safer than adding acid for this specific acid-sensitive substrate.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10866400, this compound.[1] Retrieved from [Link]

-

Organic Syntheses (2011). Reduction of Ketones to Alcohols: General Protocols. (Contextual reference for NaBH4 reduction workups). Retrieved from [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

Sielc Technologies. HPLC Separation of Phenol derivatives. (Reference for Reverse Phase conditions). Retrieved from [Link]

Sources

Application Note: Analytical Strategy for 4-(1-Hydroxyethyl)phenol

This Application Note and Protocol Guide details the analytical quantification of 4-(1-Hydroxyethyl)phenol (4-HEP), also known as 1-(4-Hydroxyphenyl)ethanol or 4-hydroxy-α-methylbenzyl alcohol .[1]

1. Analyte Profile & Significance

-

Structure: A phenolic ring substituted with a secondary alcohol group at the para position.[1][4]

-

Relevance:

-

Pharmaceuticals: A critical degradation impurity in the synthesis of adrenergic agonists (e.g., Salbutamol precursors) and paracetamol analogs.

-

Metabolomics: A Phase I metabolite of 4-Ethylphenol (mediated by CYP2E1/CYP2C9), serving as a biomarker for xenobiotic degradation in mammalian systems and Brettanomyces yeast activity in wine fermentation.

-

Chirality: Contains one chiral center; enantiomeric separation is often required in asymmetric synthesis.[1][4]

-

2. Analytical Challenges & Solutions

-

Polarity: The dual hydroxyl groups (phenolic + benzylic) make 4-HEP moderately polar (LogP ~1.0–1.2).[1] Standard C18 retention can be weak, leading to co-elution with matrix solvent fronts.[4]

-

Solution: Use Phenyl-Hexyl stationary phases to exploit π-π interactions, enhancing retention and selectivity against structural isomers like Tyrosol (2-(4-hydroxyphenyl)ethanol).[1]

-

-

Thermal Instability: The benzylic alcohol is prone to dehydration to 4-vinylphenol under high GC injector temperatures if not derivatized.[1][4]

-

Ionization: In LC-MS, phenols ionize poorly in ESI+ but excellently in ESI- (Negative Mode) .[1]

Part 1: Metabolic & Degradation Pathway Visualization

Understanding the origin of 4-HEP is crucial for selecting the right matrix and interferences.[1]

Figure 1: Metabolic trajectory of 4-Ethylphenol and degradation risks for this compound.

Part 2: High-Performance Liquid Chromatography (HPLC-UV/MS) Protocol

This is the primary method for pharmaceutical purity and biological quantification due to its robustness and lack of thermal degradation.[1][4]

Method Parameters

| Parameter | Condition | Rationale |

| Column | Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µm | Superior selectivity for aromatic alcohols over C18 via π-π retention mechanisms.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.[1][4]7) suppresses phenol ionization (pKa ~10), ensuring sharp peaks.[4] |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides lower backpressure and sharper peaks for phenols than Methanol.[4] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][4][5] |

| Temp | 30°C | Controls viscosity and retention time reproducibility.[1][4] |

| Detection | UV @ 280 nm (Quant) / 220 nm (Qual) | Phenolic ring absorption maximum.[4] |

| Injection | 10 µL | Adjust based on sensitivity needs. |

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Initial Hold (Equilibration) |

| 2.0 | 5% | Elute highly polar matrix |

| 12.0 | 60% | Linear Gradient (Elution of 4-HEP ~7-8 min) |

| 13.0 | 95% | Column Wash |

| 15.0 | 95% | Wash Hold |

| 15.1 | 5% | Re-equilibration |

| 20.0 | 5% | End |

Sample Preparation (Liquid-Liquid Extraction)

For Plasma, Urine, or Fermentation Broth

-

Aliquot: Transfer 500 µL of sample into a 2 mL centrifuge tube.

-

Internal Standard: Add 50 µL of Tyrosol (100 µg/mL) or 4-Ethylphenol-d4 .

-

Hydrolysis (Optional): If quantifying total metabolites (glucuronides), add 50 µL β-glucuronidase, incubate at 37°C for 1 hour.

-

Extraction: Add 1000 µL Ethyl Acetate . Vortex vigorously for 2 minutes.[1][4]

-

Separation: Centrifuge at 10,000 x g for 5 minutes.

-

Concentration: Transfer the upper organic layer to a fresh tube. Evaporate to dryness under Nitrogen at 40°C.[1][4]

-

Reconstitution: Dissolve residue in 200 µL Mobile Phase A/B (90:10). Filter through 0.22 µm PTFE filter.[1][4]

Part 3: GC-MS Protocol (Trace Analysis)

Required for complex matrices (e.g., wine, soil) where sensitivity (<10 ng/mL) is critical. Derivatization is mandatory to prevent peak tailing and dehydration.[1][4]

Derivatization Workflow (Silylation)

-

Dry: Ensure sample extract is completely dry (water destroys silylation reagents).[1][4]

-

Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Solvent: Add 50 µL anhydrous Pyridine.

-

Reaction: Cap and heat at 70°C for 30 minutes .

-

Cool: Cool to room temperature and transfer to GC vial.

GC-MS Conditions

| Parameter | Setting |

| Column | DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet | Splitless mode, 250°C |

| Oven Program | 60°C (1 min) → 15°C/min → 300°C (3 min) |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV), 230°C |

| SIM Mode | Monitor m/z 267 (M-15, loss of methyl from TMS), m/z 179 , m/z 73 (TMS) |

| Target Ion | 267 (Quantifier) |

Part 4: Validation & Quality Control (ICH Q2)

To ensure "Trustworthiness," every batch must pass these System Suitability Tests (SST).

System Suitability Criteria

-

Resolution (Rs): > 2.0 between 4-HEP and Internal Standard (Tyrosol).

-

Tailing Factor (T): 0.8 < T < 1.2 (Strict control required for phenolic peaks).

-

Precision: %RSD of peak area < 2.0% (n=6 injections).

Linearity & Range

-

Range: 0.1 µg/mL to 50 µg/mL.

-

Calibration: 6-point curve. Weighting factor (

) is recommended for wide dynamic ranges.[1][4]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols.[1][4] | Increase buffer strength or switch to an "End-capped" column.[1][4] |

| Split Peak | Sample solvent mismatch. | Dissolve sample in initial mobile phase (5% ACN), not 100% ACN. |

| Ghost Peak (GC) | 4-Vinylphenol formation.[1][4] | Incomplete derivatization. Check moisture in pyridine; increase reaction time. |

Part 5: Analytical Workflow Diagram

Figure 2: Decision tree for selecting HPLC vs. GC methodologies based on sample complexity.

References

-

Chiral Separation: BenchChem. This compound: Enantiomeric Excess and Chiral HPLC Analysis. Link

-

Metabolic Context: National Center for Biotechnology Information (2025).[1][4] PubChem Compound Summary for CID 1202299, this compound. Link[8]

-

GC-MS Methodology: OIV-OENO 620-2020. Determination of Alkylphenols in Wines by Gas Chromatography-Mass Spectrometry. International Organisation of Vine and Wine.[1][4] Link

-

Column Selection: Phenomenex Application Guide. Reversed Phase HPLC Method Development: Phenyl-Hexyl Selectivity for Aromatic Alcohols. Link

-

Impurity Profiling: TCI Chemicals. Product Specification: this compound (H1694).[1] Link

Sources

- 1. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 2. chemscene.com [chemscene.com]

- 3. This compound|Supplier [benchchem.com]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-(1-Hydroxyethyl)-2-(hydroxymethyl)phenol | C9H12O3 | CID 15011056 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral HPLC Method for the Enantioselective Separation of 4-(1-Hydroxyethyl)phenol

Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 4-(1-Hydroxyethyl)phenol enantiomers. This analyte is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), making the accurate determination of its enantiomeric purity essential for quality control and regulatory compliance. This guide details the rationale for column selection, mobile phase optimization, and a complete, step-by-step protocol for the analysis. The methodology is grounded in established principles of chiral chromatography on polysaccharide-based stationary phases, ensuring a scientifically sound and readily adaptable protocol for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property of many drug molecules, where enantiomers (non-superimposable mirror images) can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs and intermediates.[1] The compound this compound possesses a single stereocenter, existing as (R)- and (S)-enantiomers. The ability to separate and quantify these enantiomers is paramount in ensuring the safety and efficacy of any downstream pharmaceutical product.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the preeminent technique for enantioselective analysis due to its high resolution, sensitivity, and reproducibility.[2] The core principle of this technique lies in the transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in differential retention times, enabling their separation.[3]

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates in resolving a vast array of racemic compounds, including aromatic alcohols.[4][5] The chiral recognition mechanism of these phases is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure of the polysaccharide derivative.[6] This application note will leverage these well-established principles to outline a specific and optimized method for this compound.

Foundational Principles: Selecting the Chiral Stationary Phase

The choice of the CSP is the most critical parameter in developing a successful chiral separation. For aromatic alcohols like this compound, polysaccharide-based CSPs are the "go-to" choice due to their proven track record.[4] Specifically, cellulose derivatives often provide excellent selectivity for this class of compounds.

Based on extensive data for analogous structures, such as 1-phenylethanol and its derivatives, a cellulose-based CSP is highly recommended.[7][8] A particularly effective selector is Cellulose tris(3,5-dimethylphenylcarbamate) , which is commercially available under trade names such as Daicel Chiralcel® OD or Phenomenex Lux® Cellulose-1 .[7][9] The phenylcarbamate groups on the cellulose backbone create chiral grooves and interaction sites that are highly effective for resolving aromatic compounds with hydroxyl groups adjacent to the stereocenter.

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for the chiral separation of this compound enantiomers.

Materials and Equipment

| Item | Specification |

| HPLC System | Quaternary or Binary pump, Autosampler, Column Oven, UV/Vis or PDA Detector |

| Chiral Column | Daicel Chiralcel® OD-H (5 µm, 250 x 4.6 mm) or equivalent |

| Data Acquisition | Chromatography Data System (CDS) |

| Solvents | HPLC Grade n-Hexane, HPLC Grade 2-Propanol (IPA) |

| Analyte | Racemic this compound |

| Glassware | Volumetric flasks, autosampler vials with inserts |

Step-by-Step Protocol

Step 1: Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with 2-Propanol.

-

Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

-

Sample Preparation: Prepare samples containing this compound by dissolving them in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-